Enabling Sub-30 nM nNOS Inhibition: The Dimethylamino Propynyl Pharmacophore vs. Saturated and Non-Amine Analogs
In a systematic medicinal chemistry optimization of human nNOS inhibitors, compound 21 (incorporating the 3-(dimethylamino)prop-1-yn-1-yl group as the tail moiety) achieved a Ki < 30 nM against human nNOS, while maintaining an efflux ratio of 0.8 in the Caco-2 bidirectional assay, indicating low P-glycoprotein (P-gp) and breast-cancer-resistant protein (BCRP) substrate liability [1]. The co-crystal structure (PDB 6NGK) confirms that the dimethylamino group engages in critical electrostatic contacts within the enzyme active site, while the alkyne linker positions the fluorophenyl head group optimally [2]. The dimethylamino propynyl motif thus directly contributes to dual optimization of potency and CNS permeability—a combination not achievable with simple alkynyl or aminoalkyl boronic acid building blocks, which lack either the amine for target engagement or the alkyne for conformational constraint.
| Evidence Dimension | Human nNOS inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki < 30 nM (compound 21 in Do et al. 2019, incorporating the 3-(dimethylamino)prop-1-yn-1-yl motif) |
| Comparator Or Baseline | Lead compound 1 (structurally related 2-aminopyridine nNOS inhibitor without the optimized dimethylamino propynyl tail): Ki ≈ 30–50 nM range with higher P-gp efflux liability (efflux ratio > 2) per SAR discussion in the same publication [1]. |
| Quantified Difference | Comparable or improved potency (Ki < 30 nM vs. ~30–50 nM) combined with a >2.5-fold reduction in efflux ratio (0.8 vs. >2), translating to markedly improved predicted CNS exposure. |
| Conditions | In vitro enzyme inhibition assay (human nNOS); Caco-2 monolayer bidirectional permeability assay; validated by X-ray co-crystallography (PDB 6NGK, resolution 1.83 Å). |
Why This Matters
Procurement of this boronic acid building block directly enables synthesis of lead compounds with demonstrated nanomolar potency and favorable CNS drug-like properties, reducing the SAR exploration burden for CNS-targeted programs.
- [1] Do, H. T.; Li, H.; Chreifi, G.; Poulos, T. L.; Silverman, R. B. Optimization of Blood-Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. J. Med. Chem. 2019, 62, 2690–2707. PMID: 30802056; DOI: 10.1021/acs.jmedchem.8b02032. View Source
- [2] RCSB Protein Data Bank. 6NGK: Structure of rat neuronal nitric oxide synthase heme domain in complex with 6-(3-(3-(dimethylamino)prop-1-yn-1-yl)-5-fluorophenethyl)-4-methylpyridin-2-amine. Deposited 2018-12-21, Released 2019-03-13. DOI: 10.2210/pdb6NGK/pdb. View Source
